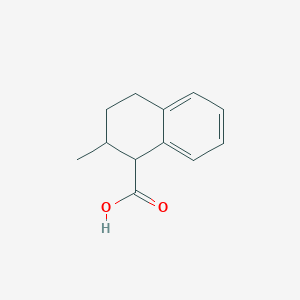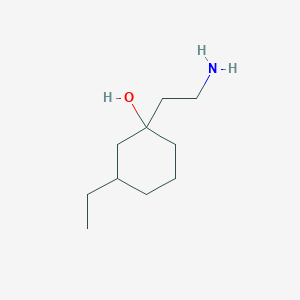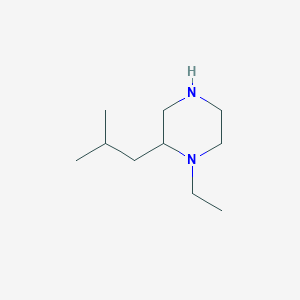
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by a tetrahydronaphthalene core with a methyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthoic acid using a palladium or platinum catalyst under high pressure and temperature conditions . Another approach involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalene using lithium aluminum hydride (LiAlH4) followed by oxidation with potassium permanganate (KMnO4) to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, utilizing supported metal catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3). These processes are optimized for high yield and purity, with reaction conditions carefully controlled to prevent over-reduction or unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid.
Reduction: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Formation of 2-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to its analogs, 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5,8,11H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
BWKUEJPKLJPKCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=CC=CC=C2C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)



![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)


![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)
![2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B13183951.png)
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)

![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
